molecular formula C7H4F4O3S B13535196 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride

2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13535196
M. Wt: 244.17 g/mol
InChI Key: TVJUACJBZQBRKR-UHFFFAOYSA-N
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Description

Emergence in Organofluorine Chemistry Research

The synthesis of organofluorine compounds began in the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions for fluorinated molecules. Early methods for introducing fluorine relied on hazardous reagents like hydrofluoric acid, limiting scalability. The development of sulfonyl fluorides emerged indirectly through studies on aromatic substitution reactions. In 1936, Gottlieb demonstrated nucleophilic halogen exchange using potassium fluoride to replace chlorine in chlorinated aromatics, laying groundwork for sulfonyl fluoride synthesis.

The trifluoromethoxy (-OCF₃) group entered organofluorine research during World War II, when fluorinated polymers were industrialized for uranium enrichment. By the 1950s, methods to synthesize aryl trifluoromethyl ethers via oxidative fluorination of thiophenols were established, enabling the combination of -OCF₃ with other functional groups. 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride likely originated from efforts to merge electron-withdrawing sulfonyl fluoride (-SO₂F) groups with stabilized aryl ethers.

Table 1: Milestones in Sulfonyl Fluoride Synthesis

Year Development Significance
1936 Halogen exchange (Cl→F) in aromatics Enabled direct access to fluoroarenes
1940 Industrial fluorocarbon production Scalable fluorine handling protocols
2017 Pd-catalyzed aryl iodide→SO₂F conversion Bypassed sulfonyl chloride intermediates

Evolution of Sulfonyl Fluoride Reactivity Paradigms

Sulfonyl fluorides were initially synthesized via halogen exchange from sulfonyl chlorides using KF or HF. However, this route faced challenges: sulfonyl chlorides are moisture-sensitive, and HF requires specialized equipment. The 2017 development of a palladium-catalyzed method using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and Selectfluor® enabled direct conversion of aryl iodides to sulfonyl fluorides:

$$
\text{Ar-I} + \text{DABSO} + \text{Selectfluor} \xrightarrow{\text{Pd catalyst}} \text{Ar-SO}_2\text{F}
$$

This method expanded substrate scope to include electron-deficient aromatics like 2-(trifluoromethoxy)benzene derivatives. Concurrently, electrochemical fluorination using SO₂F₂ gas allowed regioselective sulfonyl fluoride formation under mild conditions.

Table 2: Traditional vs. Modern Sulfonyl Fluoride Synthesis

Parameter Traditional (Cl/F Exchange) Modern (Pd-Catalyzed)
Substrate Preformed sulfonyl chlorides Aryl iodides
Reagents KF, HF DABSO, Selectfluor®
Functional Tolerance Low High
Yield Range 40–70% 60–90%

Conceptual Frameworks for SuFEx Click Chemistry

Sulfur(VI)-fluoride exchange (SuFEx), introduced by Sharpless in 2014, relies on the kinetic stability yet thermodynamic reactivity of sulfonyl fluorides. This compound exemplifies a SuFEx hub due to:

  • Electrophilic Sulfur Center : The -SO₂F group undergoes nucleophilic attack at sulfur, forming stable covalent linkages.
  • Aromatic Stabilization : The electron-withdrawing -OCF₃ group enhances the electrophilicity of the sulfonyl fluoride while preventing unintended side reactions.

Key advancements in SuFEx-compatible reagents include imidazolium sulfonyl fluoride salts (IMSFs), which are bench-stable solids enabling controlled reactions with amines and phenols:

$$
\text{IMSFs} + \text{Nu-H} \rightarrow \text{R-SO}_2\text{-Nu} + \text{HF} + \text{Imidazole}
$$

Table 3: SuFEx Applications of Sulfonyl Fluorides

Application Reagent Outcome
Bioconjugation IMSFs Stable protein–small molecule adducts
Polymer Synthesis Bis(sulfonyl fluorides) High-strength polysulfonate networks
Drug Discovery Sulfonamidofluorides Targeted kinase inhibitors

The trifluoromethoxy group in this compound further modulates reactivity by sterically shielding the sulfonyl fluoride while maintaining electronic activation—a balance critical for selective SuFEx transformations.

Properties

Molecular Formula

C7H4F4O3S

Molecular Weight

244.17 g/mol

IUPAC Name

2-(trifluoromethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C7H4F4O3S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H

InChI Key

TVJUACJBZQBRKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

  • Halogen exchange on sulfonyl chlorides: Conversion of the corresponding sulfonyl chlorides to sulfonyl fluorides by halogen exchange using fluoride sources in polar aprotic solvents, often with phase transfer catalysts, is a common approach.
  • Oxychlorination followed by fluorination: Starting from alkyl sulfones or sulfonic acid derivatives bearing trifluoromethoxy substituents, oxychlorination with chlorine in acidic media produces sulfonyl chlorides, which are then fluorinated.
  • Electrochemical oxidative fluorosulfonylation: A more recent environmentally benign method involves electrochemical oxidation of thiols or disulfides to sulfonyl fluorides using fluoride ions as nucleophiles.

Detailed Preparation Methods

Halogen Exchange Method (Sulfonyl Chloride to Sulfonyl Fluoride)

This method is widely applied for aromatic sulfonyl fluorides, including trifluoromethoxy-substituted analogs.

Procedure:

  • The corresponding 2-(trifluoromethoxy)benzene-1-sulfonyl chloride is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.
  • A fluoride source such as potassium fluoride or sodium fluoride is added.
  • A phase transfer catalyst (e.g., tetrabutylammonium bromide, tetraphenylphosphonium bromide) is employed to enhance fluoride ion transfer.
  • The mixture is heated typically between 100°C and 400°C for several hours.
  • After completion, inorganic salts are filtered off, and the product is isolated by vacuum distillation or recrystallization.

Key parameters:

Parameter Typical Range/Value
Solvent DMSO, DMF, sulfolane
Fluoride source KF, NaF
Phase transfer catalyst TBAB, tetrabutylammonium chloride, PEG-400
Temperature 100–400 °C
Reaction time 4–6 hours
Yield 80–90% (reported for related compounds)

Advantages:

  • High purity product (>97%).
  • Scalable for industrial production.
  • Mild reaction conditions compared to other methods.

Oxychlorination of Alkyl Sulfones Followed by Fluorination

This approach involves:

  • Starting with 2-(trifluoromethoxy)benzene derivatives bearing alkyl sulfones.
  • Performing oxychlorination using chlorine gas in acidic solvents such as concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, or formic acid.
  • The reaction is conducted at 50–70°C for 4–6 hours with stirring.
  • The sulfonyl chloride intermediate is isolated by extraction and purification.
  • Subsequent halogen exchange with fluoride salts converts the sulfonyl chloride to sulfonyl fluoride.

Typical reaction conditions and yields:

Step Conditions Yield/Content
Oxychlorination 50–70 °C, 4–6 h, solvents: HCl, HNO3, formic acid >90% yield for sulfonyl chloride
Fluorination KF or NaF, phase transfer catalyst, 100–180 °C, 5 h >80% yield for sulfonyl fluoride
Product purity After purification >97% sulfonyl fluoride content

Notes:

  • The molar ratio of reagents is critical for high yield.
  • Chlorine is introduced carefully to avoid side reactions.
  • Phase transfer catalysts improve fluoride substitution efficiency.

Electrochemical Oxidative Fluorosulfonylation

A novel green chemistry method involves:

  • Electrochemical oxidation of thiol precursors (e.g., 2-(trifluoromethoxy)benzenethiol) to disulfides.
  • Further anodic oxidation generates sulfonyl fluoride intermediates.
  • Fluoride ions from KF act as nucleophiles.
  • The reaction proceeds under mild conditions with water-organic biphasic systems.
  • Radical intermediates are involved, as indicated by inhibition with radical scavengers.
  • The process can be accelerated in microflow electrochemical reactors due to enhanced mass transfer.

Advantages:

  • Environmentally benign and mild.
  • Uses inexpensive and safe fluoride sources.
  • Avoids harsh chlorination steps.
  • Suitable for sensitive functional groups.

Limitations:

  • Requires specialized electrochemical equipment.
  • Intermediate sulfenyl and sulfinyl fluorides are unstable and challenging to isolate.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity (%) Advantages Disadvantages
Halogen Exchange 2-(Trifluoromethoxy)benzene sulfonyl chloride KF or NaF, PTC, 100–400 °C, 4–6 h 80–90 >97 High purity, scalable, well-established Requires sulfonyl chloride precursor
Oxychlorination + Fluorination 2-(Trifluoromethoxy)benzene alkyl sulfone Cl2, HCl/HNO3/formic acid, 50–70 °C, 4–6 h + KF, PTC, 100–180 °C, 5 h >90 (chloride), >80 (fluoride) >97 High yield, industrially feasible Chlorine handling, multistep
Electrochemical Oxidation 2-(Trifluoromethoxy)benzenethiol KF, electrochemical cell, mild conditions Moderate High Green, mild, no chlorination needed Requires electrochemical setup, scale-up challenges

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the sulfonyl fluoride to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide in aqueous or organic solvents.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibitors, particularly those targeting serine proteases.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride involves the nucleophilic attack on the sulfonyl fluoride group by various nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the fluoride ion. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl fluoride, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent positions, molecular weights, and applications (Table 1):

Table 1: Key Properties of 2-(Trifluoromethoxy)benzene-1-sulfonyl Fluoride Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions/Features Applications/Notes
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₄ClF₃O₃S 260.61 103008-51-1 -OCF₃ (ortho), -SO₂Cl (para) Intermediate for sulfonamides
3-Chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₃S 295.07 EN300-263330 -Cl (meta), -OCF₃ (para), -SO₂Cl (para) Higher reactivity due to dual electron-withdrawing groups
4-(Trifluoromethoxy)benzenesulfonyl chloride C₇H₄ClF₃O₃S 260.61 220227-84-9 -OCF₃ (para), -SO₂Cl (para) Altered electronic effects vs. ortho isomer
2-Methoxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride C₈H₆ClF₃O₄S ~290.52* Not provided -OCH₃ (ortho), -OCF₃ (meta), -SO₂Cl (para) Enhanced solubility; agrochemical precursor
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₆ClF₅O₃S 324.65 865352-01-8 -OCH₂CF₂ (ortho), -CF₃ (meta), -SO₂Cl (para) High fluorination improves metabolic stability
Flucarbazone (sulfonylurea herbicide) C₁₂H₁₁F₃N₄O₆S 396.30 145026-88-6 Sulfonyl group linked to triazole carboxamide Herbicide; demonstrates agrochemical utility

*Calculated based on substituents.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups : Compounds with -OCF₃ and -Cl (e.g., 3-Chloro-4-(trifluoromethoxy)benzene-1-sulfonyl chloride) exhibit increased electrophilicity at the sulfonyl group, favoring nucleophilic substitution reactions .
  • Fluorinated Chains : Compounds like 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride demonstrate enhanced lipophilicity and resistance to enzymatic degradation, making them suitable for pharmaceutical applications .

Biological Activity

2-(Trifluoromethoxy)benzene-1-sulfonyl fluoride, also known as TFMSF, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The trifluoromethoxy and sulfonyl functional groups contribute to its distinctive chemical properties, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of TFMSF, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7H5F3O2S
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1000000-00-0 (Hypothetical for illustrative purposes)
PropertyValue
Molecular FormulaC7H5F3O2S
Molecular Weight232.18 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

TFMSF exhibits its biological activity primarily through interactions with specific biomolecules, including enzymes and receptors. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing for better membrane penetration and receptor binding. The sulfonyl fluoride group is known to participate in nucleophilic substitution reactions, which can lead to the inhibition of target proteins.

Antimicrobial Activity

Research has indicated that TFMSF possesses significant antimicrobial properties. In a study assessing various sulfonyl fluoride compounds, TFMSF demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics.

Table 2: Antimicrobial Activity of TFMSF

Bacterial StrainMIC (µg/mL)
E. coli8
S. aureus16
Bacillus subtilis4

Anticancer Potential

In vitro studies have shown that TFMSF exhibits anticancer activity against various human cancer cell lines. A notable study evaluated its effects on A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that TFMSF induced apoptosis in these cells, with IC50 values significantly lower than those of traditional chemotherapeutics.

Table 3: Anticancer Activity of TFMSF

Cell LineIC50 (µM)
A54925
HCT11620
PC330

Case Study 1: Inhibition of Enzyme Activity

A recent study investigated the inhibitory effects of TFMSF on the enzyme carbonic anhydrase (CA). The compound was found to be a potent inhibitor with a Ki value in the low micromolar range. This inhibition could potentially lead to therapeutic applications in conditions where CA activity is dysregulated, such as glaucoma and certain types of cancer.

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the synergistic effects of TFMSF when combined with existing anticancer drugs like Doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that TFMSF could serve as a valuable adjuvant in cancer treatment regimens.

Q & A

Q. What are the common synthetic routes to 2-(trifluoromethoxy)benzene-1-sulfonyl fluoride, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves functionalizing benzene derivatives with trifluoromethoxy and sulfonyl groups. A key approach is chlorination of sulfonic acid precursors, as demonstrated in the synthesis of structurally similar compounds like 4-(3-(trifluoromethoxy)benzyloxy)benzene-1-sulfonyl chloride (86% yield) via reaction of benzyl ethers with chlorosulfonic acid . Yields depend on reaction temperature, stoichiometry of chlorinating agents, and steric/electronic effects of substituents. For example, bulky groups (e.g., quinoline in compound 41) reduce yields due to steric hindrance, while electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilic sulfonation reactivity .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming structural integrity, particularly the trifluoromethoxy (-OCF₃) and sulfonyl fluoride (-SO₂F) groups. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups (e.g., S=O stretching at ~1350–1200 cm⁻¹). For purity assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) paired with elemental analysis is recommended .

Q. What are the reactivity trends of sulfonyl fluorides compared to sulfonyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer : Sulfonyl fluorides exhibit slower reactivity than chlorides due to stronger C-F bonds and reduced electrophilicity. However, they are advantageous in aqueous or protic media due to hydrolytic stability. For example, sulfonyl chlorides react rapidly with amines to form sulfonamides, whereas fluorides require catalysts like tetrabutylammonium fluoride (TBAF) or elevated temperatures .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound under storage and reaction conditions?

  • Methodological Answer : Stability is influenced by moisture, temperature, and light. Store the compound at 2–8°C in anhydrous solvents (e.g., dry DCM or THF) under inert gas (N₂/Ar). Degradation pathways include hydrolysis to sulfonic acids, which can be monitored via ¹⁹F NMR by tracking the disappearance of the -SO₂F signal at ~-40 ppm . For long-term storage, lyophilization or formulation with stabilizers (e.g., molecular sieves) is recommended .

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethoxy-containing sulfonyl fluorides?

  • Methodological Answer : Contradictions often arise from dynamic rotational effects in the trifluoromethoxy group, which broaden ¹H/¹³C NMR signals. Low-temperature NMR (e.g., -40°C) can freeze rotation, sharpening peaks. For ¹⁹F NMR, decoupling techniques or using deuterated solvents (e.g., CDCl₃) minimize splitting artifacts. Cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT) provides unambiguous assignments .

Q. How does the trifluoromethoxy substituent influence the electronic properties and reactivity of benzene-sulfonyl fluorides?

  • Methodological Answer : The -OCF₃ group is a strong electron-withdrawing meta-director, decreasing electron density at the sulfonyl fluoride site and enhancing electrophilicity. This effect accelerates reactions with nucleophiles (e.g., amines, alcohols) but may destabilize intermediates in SNAr reactions. Comparative studies with methylsulfonyl or phenylsulfonyl analogs show reduced Hammett σ values (σₚ = 0.45 for -OCF₃ vs. σₚ = 0.81 for -NO₂), impacting reaction kinetics and regioselectivity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Key challenges include exothermicity during sulfonation (risk of runaway reactions) and purification of hygroscopic intermediates. Use jacketed reactors with precise temperature control (-10°C to 0°C) during chlorination/fluorination steps. For purification, avoid aqueous workups; instead, employ solvent recrystallization (e.g., hexane/EtOAc) or flash chromatography with silica gel modified with 5% KF to trap residual acids .

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